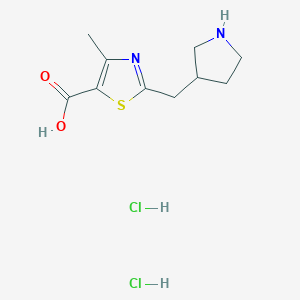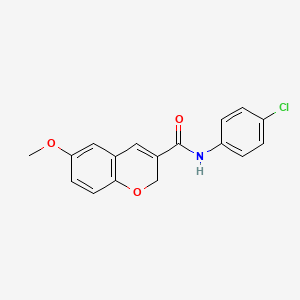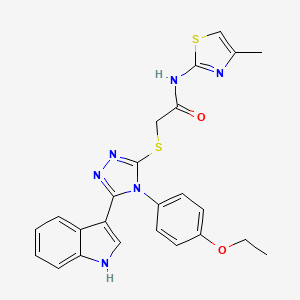
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2S and its molecular weight is 299.21. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Chemical Properties and Complex Compounds
The chemistry of compounds containing heteroatoms like nitrogen, sulfur, and oxygen, including 1,3-thiazoles, is fundamental in organic chemistry due to their presence in various biologically active and industrially significant compounds. These compounds are extensively studied for their properties and the preparation of complex compounds with diverse applications. The properties of these compounds, such as spectroscopic, structural, magnetic, and electrochemical activities, are of keen interest for various scientific applications (Boča, Jameson, & Linert, 2011).
2. Synthesis and Transformation
The synthesis and chemical transformation of 4-phosphorylated 1,3-azoles, a group that includes thiazoles, have been extensively studied due to their significant chemical and biological properties. These studies provide valuable insights into the synthesis methods and potential applications of these compounds in various domains, including medicinal chemistry and pesticide development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
3. Biological Significance
The central nervous system (CNS) disorders are increasingly prevalent, and studies on heterocycles with heteroatoms like nitrogen (N) and sulfur (S) have shown that these compounds have potential CNS activity. Compounds with 1,3-thiazole rings are among those that have been researched for their CNS effects, suggesting the potential for these compounds to be developed into drugs for treating CNS-related conditions (Saganuwan, 2017).
4. Optoelectronic Materials
In the field of optoelectronic materials, compounds like quinazolines and pyrimidines, which share structural similarities with 1,3-thiazoles, have been extensively researched. These compounds are integral in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The unique reactivity of these compounds allows for the creation of novel materials with promising applications in organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-6-9(10(13)14)15-8(12-6)4-7-2-3-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCTSURIFJTQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCNC2)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)
![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)

![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)



![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)
![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)


![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2417509.png)